molecular formula C12H14N2O2S B7746858 6-ethyl-3-(3-oxobutan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one

6-ethyl-3-(3-oxobutan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B7746858
M. Wt: 250.32 g/mol
InChI Key: IEDDKBVSJUQJRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as potassium permanganate .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is critical to achieving high efficiency and scalability .

Mechanism of Action

The mechanism of action of 6-ethyl-3-(3-oxobutan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes critical for the survival of microbial pathogens or cancer cells . The compound’s structure allows it to bind to active sites on these enzymes, blocking their activity and leading to cell death .

Properties

IUPAC Name

6-ethyl-3-(3-oxobutan-2-yl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-4-9-5-10-11(17-9)13-6-14(12(10)16)7(2)8(3)15/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDDKBVSJUQJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=CN(C2=O)C(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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